molecular formula C17H20N2O B5609267 3-[(diallylamino)methyl]-2-methyl-4-quinolinol

3-[(diallylamino)methyl]-2-methyl-4-quinolinol

Cat. No. B5609267
M. Wt: 268.35 g/mol
InChI Key: PKMKEMIYJSQJSE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinolinols, including compounds similar to 3-[(diallylamino)methyl]-2-methyl-4-quinolinol, often involves heterocyclization reactions starting from acetylquinolinone precursors. Abdel-Megid, Abass, and Hassan (2007) described a method for synthesizing several 3-heterocyclyl-quinolinones, showcasing the reactivity of these compounds towards various nucleophilic and electrophilic reagents, indicating a possible pathway for synthesizing the compound (Abdel-Megid, Abass, & Hassan, 2007).

Molecular Structure Analysis

Molecular structure analysis of similar quinolinol compounds has been conducted using spectroscopic and computational studies. For instance, Pourmousavi et al. (2016) performed a detailed analysis of 2-methyl-4-quinolinol's molecular geometry and vibrational wavenumbers, indicating that the dimeric conformation is more stable than the monomeric ones. Such studies provide insights into the molecular structure and stability of quinolinol derivatives (Pourmousavi et al., 2016).

Chemical Reactions and Properties

Quinolinol derivatives undergo various chemical reactions, demonstrating their reactivity towards different reagents. The formation of heterocyclo[c]quinolinones from the reaction of quinolinone derivatives with various reagents suggests a versatile chemical behavior that could be expected from this compound as well (Abdel-Megid, Abass, & Hassan, 2007).

Physical Properties Analysis

The physical properties of quinolinol derivatives, such as melting points and solubility, can be significantly affected by substitutions on the quinolinol nucleus. Sapochak et al. (2001) reported that methylation of the 8-quinolinol ligand affects photoluminescence and electroluminescence properties, suggesting that similar modifications in this compound could influence its physical properties (Sapochak et al., 2001).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, of quinolinol derivatives can be analyzed through their interactions with various chemical reagents. The study by Abdel-Megid, Abass, and Hassan (2007) illustrates the potential for diverse chemical reactions, offering a glimpse into the chemical versatility that this compound might exhibit (Abdel-Megid, Abass, & Hassan, 2007).

Mechanism of Action

If the compound is biologically active, its mechanism of action refers to how it exerts its effects. This is particularly relevant for drugs and can involve interactions with specific proteins, disruption of cellular processes, etc .

Safety and Hazards

This refers to the potential risks associated with handling or exposure to the compound. This can include toxicity, flammability, environmental impact, and precautions that should be taken when handling the compound .

Future Directions

Future directions could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified to enhance its properties or reduce its hazards .

properties

IUPAC Name

3-[[bis(prop-2-enyl)amino]methyl]-2-methyl-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O/c1-4-10-19(11-5-2)12-15-13(3)18-16-9-7-6-8-14(16)17(15)20/h4-9H,1-2,10-12H2,3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKMKEMIYJSQJSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2N1)CN(CC=C)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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